

# GPR110 Expression: A Comparative Analysis in Primary vs. Metastatic Tumors

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Recent research has highlighted the Adhesion G protein-coupled receptor F1 (ADGRF1), also known as GPR110, as a significant player in cancer progression and metastasis. This guide provides a comparative overview of GPR110 expression in primary versus metastatic tumors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

# **Key Findings**

Current evidence strongly suggests a correlation between elevated GPR110 expression and a more aggressive, metastatic phenotype in several cancers. Studies have demonstrated that metastatic tumors often exhibit significantly higher levels of GPR110 compared to their primary counterparts. This differential expression points to GPR110's potential role as a prognostic biomarker and a therapeutic target for preventing or treating metastatic disease.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key studies comparing GPR110 expression in primary (non-metastatic) and metastatic tumors.

Table 1: GPR110 Expression in Osteosarcoma



| Tumor Type      | Measurement<br>Technique    | Result                        | p-value | Reference |
|-----------------|-----------------------------|-------------------------------|---------|-----------|
| Primary (M0)    | Immunohistoche mistry (IHC) | Lower Staining<br>Score       | <0.05   | [1]       |
| Metastatic (M1) | Immunohistoche mistry (IHC) | Higher Staining<br>Score      | <0.05   | [1]       |
| Primary (M0)    | qRT-PCR                     | Lower Relative<br>mRNA Level  | <0.05   | [1]       |
| Metastatic (M1) | qRT-PCR                     | Higher Relative<br>mRNA Level | <0.05   | [1]       |

Table 2: GPR110 Expression and Metastatic Potential in Breast Cancer

| Cancer Subtype            | Correlation with<br>GPR110<br>Expression                           | Key Findings                                                                    | Reference |
|---------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| HER2+                     | High expression associated with tumorigenicity and drug resistance | GPR110 knockdown reduced cell migration and invasion.[2][3]                     | [2][3]    |
| Triple-Negative<br>(TNBC) | Highly expressed in TNBC patient tissues                           | High GPR110 expression correlates with poor prognosis and metastasis.[4][5] [6] | [4][5][6] |

# **Signaling Pathways and Role in Metastasis**

GPR110 is an adhesion G protein-coupled receptor that is implicated in several signaling pathways crucial for tumor progression and metastasis.[1][4] Overexpression of GPR110 has been shown to promote epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes, both of which are critical for the metastatic cascade.[4][5][6]



Key signaling pathways involving GPR110 include:

- Gαs/RAS Pathway: In triple-negative breast cancer, GPR110 has been shown to interact with Gαs, leading to the activation of the RAS signaling pathway, which in turn promotes EMT and CSC-like features.[4][5][6]
- IL-6/STAT3 Pathway: In hepatocellular carcinoma, Gpr110 deficiency was found to increase the activation of the IL-6/STAT3 pathway, suggesting a role for GPR110 in modulating this pathway which is involved in inflammation and tumorigenesis.[7]
- Cell Proliferation, Migration, and Invasion: In osteosarcoma, knockdown of GPR110 was shown to decrease the proliferation, migration, and invasion capacity of cancer cell lines.[1]



GPR110 Signaling in Cancer Metastasis



Click to download full resolution via product page

GPR110 Signaling in Cancer Metastasis

## **Experimental Protocols**

The following are generalized methodologies for key experiments cited in the comparison of GPR110 expression.

### Immunohistochemistry (IHC)

Immunohistochemistry is a widely used technique to visualize the presence and location of GPR110 protein in tissue samples.

- Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin wax. 4-µm sections are then mounted on microscope slides.[8]
- Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded alcohol washes.[8][9]
- Antigen Retrieval: To unmask the antigen, slides are subjected to heat-induced epitope retrieval, often using a sodium citrate buffer (pH 6.0).[8][10]
- Blocking: Non-specific binding is blocked using a protein block or normal serum.[8]
- Primary Antibody Incubation: Slides are incubated with a primary antibody specific to GPR110.
- Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by
  a streptavidin-enzyme conjugate.[11] The signal is visualized using a chromogen substrate,
  and the slides are counterstained, typically with hematoxylin.[9][11]
- Analysis: The staining intensity and percentage of positive cells are scored to provide a semi-quantitative measure of protein expression.





Click to download full resolution via product page

Generalized Immunohistochemistry Workflow



### **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to quantify the mRNA expression levels of GPR110 in tissue or cell samples.

- RNA Extraction: Total RNA is isolated from fresh tissue samples or cell lines.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- Real-Time PCR: The cDNA is used as a template for PCR with primers specific for GPR110.
   The amplification is monitored in real-time using a fluorescent dye.
- Data Analysis: The expression level of GPR110 is normalized to a housekeeping gene, and the relative expression is calculated using the ΔΔCT method.[2]

#### Conclusion

The available data consistently indicate that GPR110 expression is upregulated in metastatic tumors compared to primary tumors in various cancers, including osteosarcoma and breast cancer.[1][2][4] This elevated expression is linked to pathways that drive key metastatic processes such as invasion and migration. These findings underscore the potential of GPR110 as a valuable biomarker for predicting metastatic risk and as a promising target for the development of novel anti-cancer therapies aimed at combating metastatic disease. Further research into the specific mechanisms of GPR110-mediated metastasis is warranted to fully exploit its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]







- 2. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR110 promotes progression and metastasis of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gpr110 deficiency decelerates carcinogen-induced hepatocarcinogenesis via activation of the IL-6/STAT3 pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. abcepta.com [abcepta.com]
- 11. Immunohistochemistry Protocols | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [GPR110 Expression: A Comparative Analysis in Primary vs. Metastatic Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#comparing-gpr110-expression-in-primary-vs-metastatic-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com